molecular formula C20H19N3O5 B3004454 Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-28-1

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate

Cat. No.: B3004454
CAS No.: 478248-28-1
M. Wt: 381.388
InChI Key: AORJUIGPXYLSSW-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a nitro group at position 6, a 4-methoxybenzylamino substituent at position 4, and an ethyl ester moiety at position 2. This compound’s structural features, such as the electron-withdrawing nitro group and the lipophilic 4-methoxybenzyl group, may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions .

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-28-20(24)17-12-21-18-9-6-14(23(25)26)10-16(18)19(17)22-11-13-4-7-15(27-2)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORJUIGPXYLSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, with the CAS number 478248-28-1, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

  • Molecular Formula : C20_{20}H19_{19}N3_3O5_5
  • Molar Mass : 381.38 g/mol
  • IUPAC Name : Ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate

The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Quinoline Skeleton : Utilizing methods such as the Pfitzinger reaction or other condensation techniques.
  • Introduction of the Nitro Group : Electrophilic nitration can be employed to introduce the nitro group at the appropriate position on the quinoline ring.
  • Alkylation with Methoxybenzylamine : This step involves nucleophilic substitution to attach the methoxybenzyl group to the nitrogen atom.
  • Esterification : Finally, ethyl ester formation is achieved through reaction with ethyl chloroformate or similar reagents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro assays indicate effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In cell line studies, it was found to induce apoptosis in various cancer cells, including breast and colon cancer lines. The mechanism appears to involve:

  • Cell Cycle Arrest : this compound causes G2/M phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

A study reported IC50_{50} values of approximately 15 µM in MCF-7 breast cancer cells, indicating potent antitumor activity.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor properties, this compound has shown potential anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Zhang et al. (2022) reported that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections.
  • Case Study on Antitumor Mechanism :
    Research by Li et al. (2023) explored the apoptotic pathways activated by this compound in colorectal cancer cells, revealing that it upregulates p53 expression and downregulates Bcl-2, leading to enhanced apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate have been tested for their ability to inhibit tumor cell proliferation. A study demonstrated that quinoline derivatives can induce apoptosis in breast cancer cells, suggesting potential use as therapeutic agents in oncology .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with nitro and amino substituents have shown enhanced antibacterial properties, making them promising candidates for developing new antibiotics .

Material Science Applications

Fluorescent Sensors
Due to its unique electronic properties, this compound can be utilized in the development of fluorescent sensors. The compound's ability to exhibit solvent-dependent fluorescence makes it suitable for applications in sensing environments and detecting specific ions or molecules. Research has focused on optimizing these properties for applications in environmental monitoring and biochemical sensing .

Biological Research Applications

DNA Interaction Studies
Research has indicated that quinoline derivatives can interact with DNA, affecting its structure and function. This compound has been subjected to studies examining its binding affinity to DNA, which is crucial for understanding its potential as a chemotherapeutic agent. The studies reveal that such interactions can lead to the inhibition of DNA replication in cancer cells .

Data Tables

Application Area Description References
Anticancer ActivityInduces apoptosis in cancer cell lines; potential therapeutic agent ,
Antimicrobial PropertiesBroad-spectrum activity against bacteria; potential new antibiotic candidate
Fluorescent SensorsSolvent-dependent fluorescence; applications in environmental monitoring
DNA InteractionBinding affinity studies; effects on DNA replication

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxic effects of quinoline derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of breast cancer cell proliferation compared to standard chemotherapy agents like Doxorubicin .
  • Antimicrobial Testing : A series of synthesized quinoline derivatives were tested against various microbial strains, showing promising results with significant inhibition rates against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the effectiveness of nitro-substituted quinolines in combating resistant bacterial strains .
  • Fluorescence Application : The compound was evaluated for its fluorescence properties in different solvent environments, demonstrating a shift in emission maxima that could be harnessed for developing sensitive detection methods for environmental pollutants .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: The nitro group may confer redox activity useful in prodrug design, while the methoxybenzyl group could enhance blood-brain barrier penetration.
  • Gaps: Limited data on melting points, solubility, and bioactivity for many analogues. Further studies should explore structure-activity relationships (SAR) for nitro-containing quinolines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

Quinoline Ring Formation : Use Gould–Jacob or Friedländer reactions to construct the quinoline scaffold, followed by nitration at the 6-position using mixed nitric-sulfuric acid under controlled temperatures (40–60°C) to ensure regioselectivity .

Amino Group Introduction : The 4-methoxybenzylamine group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

Esterification : Ethyl esterification at the 3-position is achieved using ethanol and catalytic H₂SO₄ under reflux .

  • Key Validation : Confirm intermediate structures via LC-MS and monitor reaction progress with TLC.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1H^1H NMR detects the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃, δ 4.3–4.5 ppm for CH₂), nitro group (δ 8.5–8.7 ppm for aromatic protons), and ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .
  • IR : Confirm ester (C=O stretch at ~1700 cm⁻¹), nitro (NO₂ stretch at ~1520 and 1350 cm⁻¹), and NH (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodological Answer :

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethyl acetate or dichloromethane .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can the regioselectivity of nitration at the 6-position be optimized?

  • Methodological Answer :

  • Electrophilic Nitration : Use directed ortho-metallation (DoM) strategies. Pre-functionalize the quinoline with a directing group (e.g., methoxy at C-7) to steer nitration to C-6. Alternatively, employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
  • Validation : Compare regioselectivity via 1H^1H NMR (aromatic proton splitting patterns) and X-ray crystallography if single crystals are obtainable .

Q. What mechanistic insights exist for the coupling of 4-methoxybenzylamine to the quinoline core?

  • Methodological Answer :

  • SNAr Mechanism : The reaction proceeds via deprotonation of the amine (using K₂CO₃) to generate a nucleophilic species that attacks the electron-deficient C-4 position of the nitro-substituted quinoline. DFT calculations can model transition states to optimize reaction kinetics .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Q. How can in vitro bioactivity assays guide structural modifications for enhanced efficacy?

  • Methodological Answer :

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compare activity to fluoroquinolone derivatives (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) : Modify the nitro group to CF₃ or Cl, or replace the ethyl ester with tert-butyl to assess impact on membrane permeability and target binding .

Data Contradictions and Resolution

  • Nitration Regioselectivity : reports nitration at C-6 for similar quinolines, while highlights competing C-5/C-7 nitration in electron-rich systems. Resolve by pre-blocking reactive sites with temporary protecting groups .
  • Amine Coupling Efficiency : uses DMF/K₂CO₃ for SNAr, but suggests microwave-assisted synthesis in acetonitrile with DBU for higher yields. Test both conditions empirically .

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